molecular formula C9H9NS B3021230 4-(Ethylsulfanyl)benzonitrile CAS No. 86047-01-0

4-(Ethylsulfanyl)benzonitrile

Cat. No.: B3021230
CAS No.: 86047-01-0
M. Wt: 163.24 g/mol
InChI Key: DPBHJRQNISIVHM-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)benzonitrile, also known as ESBN, is an organosulfur compound with a wide range of applications in the field of organic synthesis. It is a colorless, non-volatile, and thermally stable solid with a melting point of 63°C. ESBN is a versatile reagent in organic synthesis and can be used in a variety of reactions, such as the synthesis of various heterocyclic compounds, the preparation of organosulfur compounds, and the synthesis of pharmaceuticals.

Mechanism of Action

While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .

Safety and Hazards

“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .

Properties

IUPAC Name

4-ethylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHJRQNISIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine 4-mercapto-benzonitrile (0.4 g, 2.96 mmol), bromoethane (1.4 mL, 8.88 mmol) and potassium carbonate (3.3 g, 23.7 mmol) in anhydrous DMF (7 mL) and heat at 60° C. for 17 h. Cool the reaction mixture to ambient temperature and partition between brine (20 mL) and EtOAc (20 mL). Separate the organic layer, dry over anhydrous Na2SO4 and concentrate. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the desired intermediate as a colorless oil (0.4 g, 83%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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